molecular formula C10H6BrFN2 B1520703 4-Bromo-2-(3-fluorophenyl)pyrimidine CAS No. 76128-72-8

4-Bromo-2-(3-fluorophenyl)pyrimidine

Cat. No.: B1520703
CAS No.: 76128-72-8
M. Wt: 253.07 g/mol
InChI Key: BFBYHKXDGJAGJY-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-fluorophenyl)pyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 4-position and a meta-fluorophenyl substituent at the 2-position of the pyrimidine ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom facilitates nucleophilic substitution reactions, while the 3-fluorophenyl group enhances lipophilicity and influences molecular interactions through fluorine’s electronegativity .

Properties

IUPAC Name

4-bromo-2-(3-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2/c11-9-4-5-13-10(14-9)7-2-1-3-8(12)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBYHKXDGJAGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290567
Record name 4-Bromo-2-(3-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76128-72-8
Record name 4-Bromo-2-(3-fluorophenyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76128-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(3-fluorophenyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Halogenated Furanone and Formamide Cyclization

Overview:
A well-established method for preparing halopyrimidines, including 4-bromo-substituted derivatives, involves the cyclization of halogenated 2(5H)-furanones with formamide. This process is characterized by high temperature and the use of boric acid or boric anhydride as additives to facilitate the reaction.

Procedure Details:

  • Starting Material: 4-bromo-3-chloro-5-hydroxy-2(5H)-furanone (or related halogenated furanones).
  • Reagents: Excess formamide (5 to 15 moles per mole of furanone, optimally 8-12 moles).
  • Conditions: Heating at 175-185 °C for rapid conversion.
  • Additives: Boric acid or boric anhydride to improve yield and product isolation.
  • Workup: The reaction mixture is diluted with water, neutralized or basified (pH ~9-11), followed by extraction with dichloromethane and concentration under vacuum.

Key Features:

  • The halogen substituent on the pyrimidine ring (bromo in this case) originates from the corresponding halogen on the furanone.
  • The reaction proceeds via ring closure and elimination steps, yielding the halopyrimidine that can be distilled directly from the reaction mixture.
  • The process is economical and convenient for producing 5-halopyrimidines, which can be further functionalized.

Research Findings:

  • NMR analysis confirms the identity and purity of the 5-bromopyrimidine product.
  • The method allows for the preparation of various 5-halopyrimidines by changing the halogen on the starting furanone.
  • The reaction temperature and molar ratios are critical for optimizing yield and purity.

Preparation via Condensation of 2-Bromomalonaldehyde and Benzamidine Derivatives

Overview:
Another synthetic route involves the condensation of 2-bromomalonaldehyde with benzamidine hydrochloride derivatives under acidic conditions, followed by workup to isolate the 5-bromo-2-substituted pyrimidine.

Procedure Details:

  • Starting Materials: 2-bromomalonaldehyde and benzamidine hydrochloride.
  • Solvent: Glacial acetic acid.
  • Additives: 3A molecular sieves to remove water and drive the reaction forward.
  • Conditions:
    • Initial heating to 80 °C with dropwise addition of benzamidine hydrochloride in acetic acid over 30 minutes.
    • Further heating to 100 °C for 8 hours to complete the reaction.
  • Workup: After cooling, water is added, and the mixture is filtered. The solid is washed with ethanol, then extracted with dichloromethane and aqueous sodium hydroxide solution. The organic layer is washed with brine, dried, and concentrated under vacuum.

Yield and Purity:

  • The method yields 5-bromo-2-phenylpyrimidine in approximately 33% yield.
  • The process is scalable and suitable for preparing various 2-substituted pyrimidines by varying the benzamidine derivative.

Relevance to 4-Bromo-2-(3-fluorophenyl)pyrimidine:

  • By using 3-fluorobenzamidine hydrochloride instead of benzamidine hydrochloride, the analogous this compound can be synthesized.
  • This method allows for the introduction of the 3-fluorophenyl group at the 2-position of the pyrimidine ring with the 4-bromo substituent retained from the 2-bromomalonaldehyde.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Temperature (°C) Yield (%) Notes
Halogenated Furanone + Formamide Cyclization 4-bromo-3-chloro-5-hydroxy-2(5H)-furanone, formamide Boric acid/anhydride, excess formamide 175-185 Moderate to High Direct cyclization, distillation of product
2-Bromomalonaldehyde + Benzamidine Hydrochloride Condensation 2-bromomalonaldehyde, benzamidine hydrochloride Acetic acid, 3A molecular sieves 80-100 ~33 Acidic condensation, suitable for substituted benzamidines
Barbier Reaction and Metal Complex Formation Pyrimidin-5-ylmethanol derivatives Transition metals (Co, Ni, Cu, Zn) Variable Not specified Indirect synthesis, ligand complexation

Detailed Research Findings and Notes

  • The furanone-formamide method is preferred for its straightforwardness and ability to produce pure halopyrimidines efficiently. The reaction mechanism involves nucleophilic attack of formamide on the halogenated furanone, followed by cyclization and elimination to form the pyrimidine ring.
  • The condensation method using 2-bromomalonaldehyde is versatile for introducing various substituents at the 2-position of the pyrimidine ring. The use of molecular sieves is critical to remove water formed during condensation, pushing the equilibrium toward product formation.
  • Reaction monitoring by HPLC or NMR is essential to determine completion, especially for the condensation method, which requires several hours at elevated temperatures.
  • Post-reaction workup typically involves pH adjustment and organic solvent extraction to isolate the desired pyrimidine compound.
  • The presence of fluorine substituents on the phenyl ring (e.g., 3-fluorophenyl) can influence reaction rates and yields due to electronic effects, necessitating optimization of conditions for these derivatives.

This comprehensive review of preparation methods for this compound highlights the main synthetic strategies, reaction conditions, and practical considerations for researchers aiming to produce this compound with high purity and yield. The choice of method depends on available starting materials, desired scale, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(3-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The pyrimidine ring can be reduced to form a pyrimidinylamine derivative.

  • Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Pyrimidinylamine derivatives.

  • Substitution: Substituted pyrimidines with various functional groups.

Scientific Research Applications

4-Bromo-2-(3-fluorophenyl)pyrimidine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and interactions with biomolecules.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 4-Bromo-2-(3-fluorophenyl)pyrimidine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4'-Fluorophenyl)-5-bromopyrimidine

  • Structural Differences : Substitution of the fluorophenyl group at the para-position (4-fluorophenyl) instead of meta (3-fluorophenyl) .
  • Synthetic Relevance : Synthesized via Suzuki-Miyaura coupling using 4-fluorophenylboronic acid and 5-bromo-2-iodopyrimidine. The para-substitution may lead to distinct electronic effects, altering reactivity in cross-coupling reactions compared to the meta-substituted analog .
  • Applications : Likely used as a precursor for further functionalization, similar to the target compound.

4-Bromo-2,6-diphenylpyrimidine

  • Structural Differences : Lacks fluorine and features phenyl groups at both 2- and 6-positions .
  • Physicochemical Impact: Increased lipophilicity due to additional phenyl rings.
  • Synthetic Utility: Bromine at position 4 enables selective substitution, but steric hindrance from the diphenyl structure may limit reactivity compared to mono-substituted analogs.

4-Bromo-2-(difluoromethyl)pyrimidine

  • Structural Differences : Replaces the 3-fluorophenyl group with a difluoromethyl (-CF2H) substituent .
  • Electronic Effects: The difluoromethyl group is smaller and more electronegative, altering the pyrimidine ring’s electron density.
  • Applications: Potential use in agrochemicals due to fluorine’s resistance to metabolic degradation.

Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-3-oxo-2H,3H-pyrimidine-6-carboxylate

  • Structural Differences : A fused thiazolo-pyrimidine system with ester and additional fluorophenyl groups .
  • Crystal Packing : The meta-fluorophenyl group adopts an axial position in a half-chair conformation, contributing to intermolecular C–H···F and π–π interactions. This contrasts with simpler pyrimidines, highlighting how substituent positioning affects solid-state properties .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
4-Bromo-2-(3-fluorophenyl)pyrimidine Br (4), 3-F-C6H4 (2) ~253.1 Intermediate for Suzuki couplings
2-(4'-Fluorophenyl)-5-bromopyrimidine Br (5), 4-F-C6H4 (2) ~253.1 Antifouling agent precursor
4-Bromo-2,6-diphenylpyrimidine Br (4), Ph (2,6) ~315.2 High lipophilicity
4-Bromo-2-(difluoromethyl)pyrimidine Br (4), -CF2H (2) ~205.0 Agrochemical intermediate
Example 80 () Br (4), morpholinyl, sulfonyl ~492.3 Kinase inhibitor candidate

Key Research Findings

Synthetic Versatility : Bromine at position 4 in pyrimidines enables efficient cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery . Meta-fluorophenyl substitution offers steric and electronic advantages over para-substituted analogs in certain reactions .

Binding Affinity Trends : Multi-ring fluorophenyl-pyrimidine derivatives (e.g., ’s C7 with Ki = 9.2 × 10^6) exhibit superior binding to α-amylase compared to single-ring compounds, suggesting that the target compound may require further functionalization for bioactivity .

Material Science Applications : Bromo-fluorophenyl pyrimidines are used in antifouling compositions (e.g., ), where synergistic effects with metal compounds enhance efficacy .

Biological Activity

4-Bromo-2-(3-fluorophenyl)pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and interaction with various biological targets, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H8BrF N3
  • Molecular Weight : Approximately 253.07 g/mol
  • Structural Features : The compound features a pyrimidine ring substituted with a bromine atom and a 3-fluorophenyl group, which enhances its chemical reactivity and biological profile.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit specific viral enzymes, although detailed mechanisms are still under investigation.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its utility in treating inflammatory diseases.
  • Anticancer Activity : Some studies have indicated that this compound may affect cancer cell viability, suggesting it could be a candidate for further development as an anticancer agent.

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors within biological systems. Molecular docking studies have been employed to predict how the compound interacts with various proteins, providing insights into its therapeutic potential.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-5-(3-fluorophenyl)pyrimidineBromine at position 2 and fluorine at position 3Different substitution pattern on the pyrimidine ring
3-Bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amineImidazo-pyridine structure with halogen substitutionsMore complex structure with additional nitrogen

Study on Antiviral Activity

A recent study explored the antiviral properties of this compound against influenza virus strains. Results indicated a significant reduction in viral replication at concentrations as low as 10 µM, suggesting its potential as an antiviral agent.

Study on Anti-inflammatory Effects

In another investigation, the compound was tested for its ability to inhibit pro-inflammatory cytokines in human cell lines. The results demonstrated a decrease in TNF-alpha and IL-6 levels, highlighting its anti-inflammatory potential.

Anticancer Evaluation

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values ranging from 15 µM to 25 µM, indicating significant anticancer activity.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-(3-fluorophenyl)pyrimidine, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, substituting a halogen (e.g., bromine) on the pyrimidine ring with a fluorophenyl group via palladium-catalyzed coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). Optimization includes:
  • Catalyst loading : 2–5 mol% Pd catalyst.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
  • Temperature : 80–100°C for 12–24 hours.
    Monitoring progress via TLC or HPLC is critical .

Table 1 : Example Reaction Conditions from Analogous Syntheses

Starting MaterialCatalystSolventYield (%)Reference
4-Bromo-2-methylanilineBH₃-Py/THFMeOH/AcOH75
3-Fluorophenylboronic acidPd(PPh₃)₄DME/H₂O82

Q. How should researchers handle and store this compound to ensure safety and compound stability?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation. Avoid moisture and light .
  • Safety Protocols :
  • Use PPE (gloves, goggles, lab coat).
  • Work in a fume hood to avoid inhalation (H333 hazard code) .
  • Dispose of waste via certified hazardous waste services .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., 3-fluorophenyl protons at δ 7.2–7.8 ppm; pyrimidine C-Br at ~160 ppm) .
  • HPLC : Use a C18 column (MeCN/H₂O mobile phase, UV detection at 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~ 267.1 Da) .

Advanced Research Questions

Q. How does the electronic influence of the 3-fluorophenyl group affect the reactivity of the bromine atom in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom meta to the pyrimidine ring increases the electrophilicity of the bromine, enhancing its reactivity in Pd-catalyzed couplings. Comparative studies with non-fluorinated analogs show:
  • Reaction Rate : 20–30% faster with 3-fluorophenyl vs. phenyl .
  • Regioselectivity : Fluorine directs coupling to the para position in subsequent reactions.
    Computational DFT analysis (e.g., Gaussian 09) can model charge distribution and predict reactivity .

Q. What strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • Structural Confirmation : Re-synthesize disputed compounds and verify via XRD or 2D NMR .
  • Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like solvent (DMSO vs. saline) .

Q. How can computational methods predict the regioselectivity of nucleophilic substitutions on the pyrimidine ring?

  • Methodological Answer :
  • Molecular Modeling : Use software (e.g., Schrödinger Suite) to calculate Fukui indices for electrophilic sites. The bromine atom at C4 has a higher f⁺ index, making it more reactive toward nucleophiles like amines .
  • Kinetic Studies : Monitor substitution rates under varying conditions (pH, temperature) to validate computational predictions.

Table 2 : Computed Reactivity Indices for Pyrimidine Positions

PositionFukui Index (f⁺)Predicted Reactivity
C20.12Low
C40.68High
C50.21Moderate

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-(3-fluorophenyl)pyrimidine
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4-Bromo-2-(3-fluorophenyl)pyrimidine

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